5-Mercapto-2-pentanone
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Overview
Description
5-Mercapto-2-pentanone is an organic compound with the molecular formula C5H10OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various fields, including flavor and fragrance industries, due to its distinctive aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Mercapto-2-pentanone can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The general reaction is as follows:
Reaction with Thiourea: An alkyl halide reacts with thiourea to form an isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the thiol.
Another method involves the reaction of a hydrosulfide anion with an alkyl halide in an S_N2 reaction. The thiol product can undergo a second S_N2 reaction with an additional alkyl halide to produce a sulfide side product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity. Industrial processes often use continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-2-pentanone undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2,2’-dithiobis(5-pentanone).
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (e.g., 2,2’-dithiobis(5-pentanone)).
Reduction: Hydrogen sulfide (H2S) and hydrocarbons.
Substitution: Sulfides (e.g., alkyl sulfides).
Scientific Research Applications
5-Mercapto-2-pentanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma. .
Mechanism of Action
The mechanism of action of 5-Mercapto-2-pentanone involves its thiol group. Thiols are known to participate in various biochemical reactions, including:
Nucleophilic Attack: The sulfur atom in the thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.
Redox Reactions: Thiols can undergo oxidation and reduction reactions, playing a role in maintaining redox balance in biological systems.
Disulfide Bond Formation: Thiols can form disulfide bonds, which are important in protein structure and function.
Comparison with Similar Compounds
5-Mercapto-2-pentanone can be compared with other thiols and sulfur-containing compounds:
Properties
Molecular Formula |
C5H10OS |
---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
5-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3 |
InChI Key |
ZNHQFCJLFKKUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCS |
Origin of Product |
United States |
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